1-(2-Methylbenzyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the regioselective C-2 cleavage of azetidine followed by intramolecular ring closure .
Industrial Production Methods: Industrial production of azetidines often involves large-scale cycloaddition reactions. The use of metal catalysts, such as copper, can enhance the efficiency of these reactions . Additionally, photochemical methods have been explored for the synthesis of azetidines on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring opens to form different products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines and ring-opened products.
Scientific Research Applications
1-(2-Methylbenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)azetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in ring-opening reactions and form covalent bonds with biological targets. This reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methylbenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-5-2-3-6-11(10)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
GLHFSARFPWQSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC2 |
Origin of Product |
United States |
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